molecular formula C14H20N4O3S B11118092 4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole

4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole

Cat. No.: B11118092
M. Wt: 324.40 g/mol
InChI Key: SWFWIQOSXVQPTL-UHFFFAOYSA-N
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Description

4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a benzoxadiazole ring substituted with a butylpiperazinyl sulfonyl group. This compound is often used in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the benzoxadiazole core The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Butylpiperazin-1-yl)sulfonyl]phenylboronic acid
  • 4-[(4-Butylpiperazin-1-yl)sulfonyl]phenylamine

Uniqueness

Compared to similar compounds, 4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole stands out due to its unique benzoxadiazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering advantages in terms of stability, reactivity, and versatility.

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

4-(4-butylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H20N4O3S/c1-2-3-7-17-8-10-18(11-9-17)22(19,20)13-6-4-5-12-14(13)16-21-15-12/h4-6H,2-3,7-11H2,1H3

InChI Key

SWFWIQOSXVQPTL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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